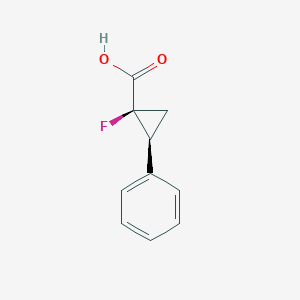

![molecular formula C9H16N4 B2916114 8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1247660-15-6](/img/structure/B2916114.png)

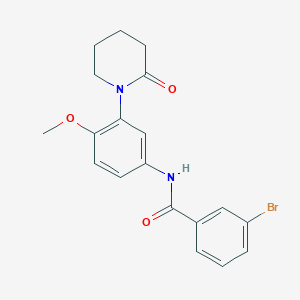

8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cardiovascular Agents

Research has explored the synthesis and cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, which share structural similarities with the compound . These compounds, specifically 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated significant coronary vasodilating and antihypertensive activities, indicating potential as cardiovascular agents (Sato et al., 1980).

Anticonvulsant Activity

The anticonvulsant properties of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been examined, revealing that some derivatives effectively protect against maximal electroshock-induced seizures in rats. This suggests that the 1,2,4-triazolo[4,3-a]pyrazine scaffold can be a valuable addition to anticonvulsant drug development (Kelley et al., 1995).

Antimicrobial Activity

Compounds derived from [1,2,4]triazolo[4,3-a]pyrazine have shown promising antimicrobial activities. For instance, certain pyrazoline and pyrazole derivatives exhibit antibacterial and antifungal properties, suggesting their potential in addressing microbial resistance issues (Hassan, 2013).

Synthesis of Small Molecule Anticancer Drugs

3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine serves as a crucial intermediate in synthesizing small molecule anticancer drugs, demonstrating the role of triazolo[4,3-a]pyrazines in drug development and synthesis (Zhang et al., 2019).

Material Science Applications

Studies on triazole pyridazine derivatives, including their synthesis, crystal structure characterization, and theoretical analyses, highlight the potential of these compounds in material sciences, particularly due to their significant biological properties (Sallam et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been reported to exhibit antiviral and antimicrobial activities .

Mode of Action

It’s worth noting that many triazole compounds, including voriconazole and posaconazole, are known to combat fungal infections . They typically work by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Biochemical Pathways

It’s known that many triazole compounds interfere with the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane and leading to cell death .

Pharmacokinetics

In silico admet profiles and anti-proliferative evaluations have been performed for similar compounds .

Result of Action

It’s worth noting that many triazole compounds exhibit cytotoxicity at certain concentrations . For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising antiviral activity and have exhibited cytotoxicity at a concentration of 160 μg/ml .

Propiedades

IUPAC Name |

8-methyl-3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-6(2)8-11-12-9-7(3)10-4-5-13(8)9/h6-7,10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBEXHIKUVLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=NN=C(N2CCN1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-fluorophenyl)methyl]sulfanyl}-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916040.png)

![(Z)-ethyl 1-(3-methoxypropyl)-5-oxo-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2916047.png)

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2916050.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)